

preliminary toxicity screening of 2-(2-Chlorophenyl)azepane

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

CAS No.: 887360-60-3

Cat. No.: B1612623

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Topic: Preliminary Toxicity Screening of **2-(2-Chlorophenyl)azepane** Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) represents a structural expansion of the aryl-piperidine and aryl-cyclohexylamine pharmacophores, sharing critical motifs with known dissociative anesthetics (e.g., Ketamine, Deschloroketamine) and stimulant scaffolds. As a Novel Chemical Entity (NCE) with likely central nervous system (CNS) activity, its safety profile remains largely uncharacterized in public literature.

This technical guide establishes a rigorous preliminary toxicity screening protocol. It operates on the hypothesis that the 2-chlorophenyl moiety, combined with the lipophilic azepane ring, presents specific risks: NMDA-mediated neurotoxicity, urothelial toxicity (ketamine-induced cystitis analog), and hERG channel inhibition. The following workflow prioritizes in vitro and in silico methods to establish a "Go/No-Go" decision matrix before any in vivo exposure.

Part 1: Physicochemical & In Silico Profiling

Before wet-lab experimentation, computational modeling is required to predict bioavailability and off-target liabilities. The azepane ring increases conformational flexibility and lipophilicity compared to piperidine analogs, potentially altering metabolic clearance and blood-brain barrier (BBB) penetration.

Molecular Descriptors & ADME Prediction

- Objective: Determine CNS penetrability and solubility limits for assay media.
- Protocol:
 - Calculate LogP and LogD (pH 7.4). A LogP > 3.0 suggests high BBB permeability but increased risk of phospholipidosis.
 - Topological Polar Surface Area (TPSA): Target < 90 Å² for CNS activity.
 - P-glycoprotein (P-gp) Substrate Probability: Assess if the compound will be actively effluxed from the CNS.

Structural Alert Analysis (In Silico)

- Target:hERG K⁺ Channel.
 - Rationale: The azepane nitrogen (protonated at physiological pH) combined with the lipophilic chlorophenyl ring fits the pharmacophore for hERG channel blockade, a surrogate marker for QT prolongation and Torsades de Pointes.
- Target:NMDA Receptor (PCP Site).
 - Rationale: Docking simulation against the PCP binding site of the NMDA receptor (NR1/NR2B subunits) to predict affinity. High affinity correlates with potential for psychotomimetic effects and Olney's lesions (neurotoxicity).

Part 2: In Vitro Cytotoxicity & Organ-Specific Toxicity

This phase utilizes cell-based assays to detect acute cellular damage. Given the structural homology to ketamine, urotoxicity is a critical, often overlooked endpoint that must be screened early.

General Cytotoxicity (HepG2 & HEK293)

- Purpose: Establish the

for hepatotoxicity (liver) and nephrotoxicity (kidney).

- Methodology:
 - Seeding: Plate HepG2 and HEK293 cells at cells/well in 96-well plates.
 - Dosing: Expose cells to a log-scale concentration range (0.1 μM – 100 μM) of **2-(2-Chlorophenyl)azepane** for 24h and 48h.
 - Dual-Readout Assay:
 - MTT Assay: Measures mitochondrial succinate dehydrogenase activity (metabolic viability).
 - LDH Release: Measures membrane integrity (necrosis).
 - Interpretation: A divergence between MTT (reduced) and LDH (normal) suggests mitochondrial toxicity without immediate lysis, a common mechanism in amine-induced toxicity.

Targeted Urotoxicity (SV-HUC-1)

- Rationale: Aryl-cycloalkylamines cause ulcerative cystitis via direct toxic effects on urothelial cells. The 2-chlorophenyl ring is implicated in this pathway.[\[1\]](#)[\[2\]](#)
- Protocol:
 - Cell Line: SV-HUC-1 (Immortalized Human Urothelial Cells).
 - Endpoint: Cell viability (ATP luminescence) and inflammatory cytokine release (IL-6, IL-1 β) via ELISA.
 - Threshold:

reduction in viability at therapeutic-relevant concentrations (μM) flags the compound as a high risk for bladder toxicity.

Neurotoxicity Screening (SH-SY5Y)

- Rationale: To detect potential excitotoxicity or neurite retraction.
- Protocol:
 - Differentiate SH-SY5Y neuroblastoma cells with Retinoic Acid (10 μM) for 5 days to induce a neuronal phenotype.
 - Treat with compound (1–50 μM).
 - High-Content Imaging: Quantify neurite length and branching points. Significant reduction indicates neurotoxicity independent of cell death.

Part 3: Functional Safety Pharmacology

hERG Safety Assay (Cardiotoxicity)

- Gold Standard: Automated Patch Clamp (e.g., QPatch or Patchliner).
- Protocol:
 - Use CHO cells stably expressing the hERG (Kv11.1) channel.[\[3\]](#)
 - Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.
 - Perfusion: Apply **2-(2-Chlorophenyl)azepane** at 0.1, 1, 10, and 30 μM .
 - Analysis: Calculate

. An

 μM indicates a high risk of QT prolongation.

Genotoxicity (Ames Test)

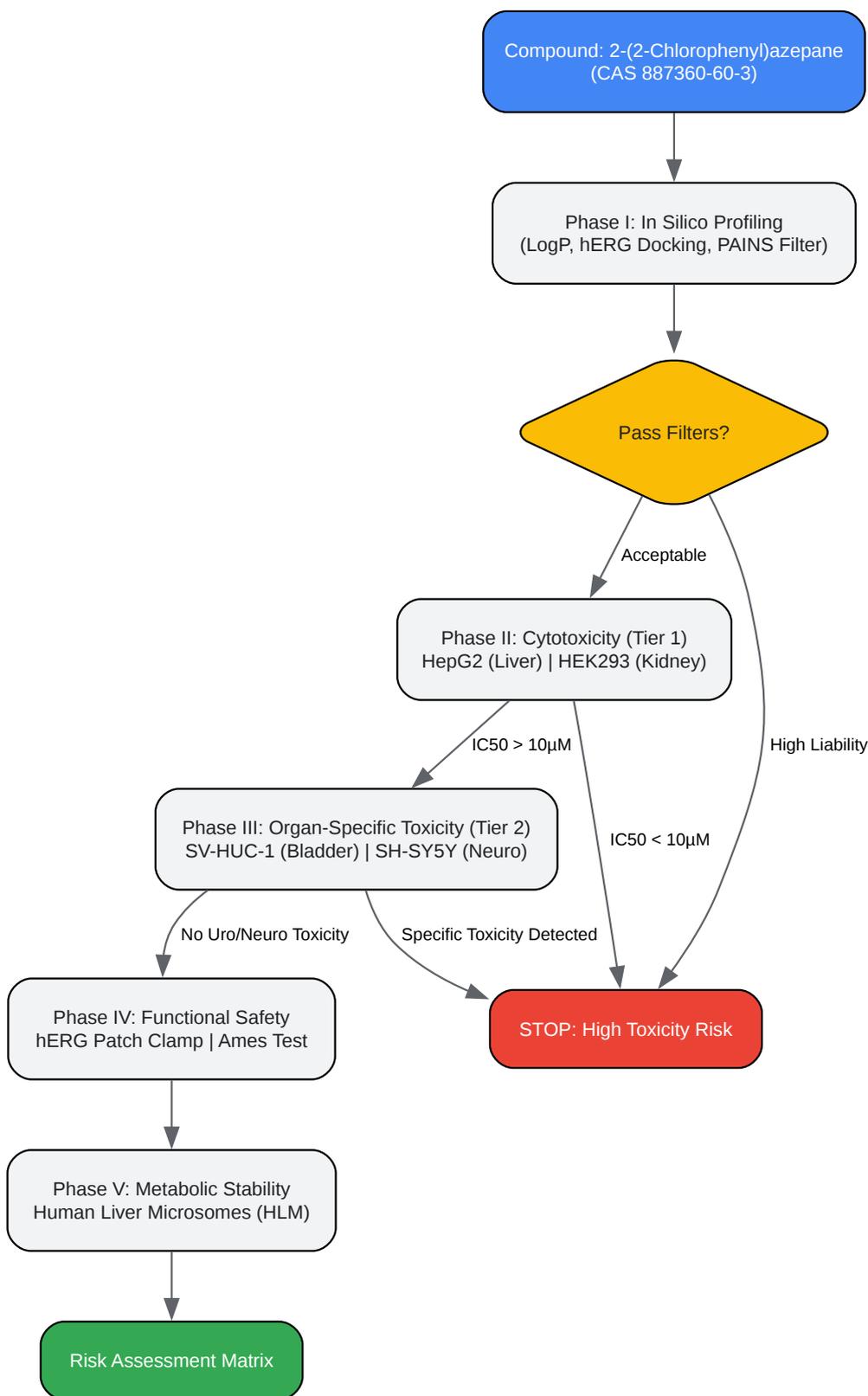
- Protocol: OECD 471 Guideline.
- Strains: *S. typhimurium* TA98 (frameshift) and TA100 (base-pair substitution).

- Condition: +/- S9 metabolic activation fraction (rat liver homogenate).
- Note: The chlorophenyl moiety is generally stable, but metabolic activation could generate reactive epoxide intermediates.

Part 4: Metabolic Stability (Microsomal Stability)

- Objective: Predict half-life () and intrinsic clearance ().
- System: Pooled Human Liver Microsomes (HLM).
- Reaction:
 - Substrate (1 μ M) + HLM (0.5 mg/mL) + NADPH regenerating system.
 - Timepoints: 0, 5, 15, 30, 60 min.
 - Analysis: LC-MS/MS quantification of parent compound depletion.
- Metabolite ID: Scan for hydroxylation (M+16) on the azepane ring or dechlorination (M-34), which can create toxic reactive species.

Part 5: Data Visualization & Workflow Screening Workflow Diagram



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Figure 1: Step-wise decision tree for the preliminary toxicity screening of **2-(2-Chlorophenyl)azepane**.

Summary of Critical Endpoints

Assay Platform	Cell Line / Target	Critical Threshold (Flag)	Risk Implication
Cytotoxicity	HepG2 / HEK293		Systemic organ damage; poor therapeutic index.
Urotoxicity	SV-HUC-1	Viability @	Ketamine-like ulcerative cystitis risk.
Cardiotoxicity	hERG (Kv11.1)		QT prolongation; arrhythmia (Torsades de Pointes).
Neurotoxicity	SH-SY5Y	Neurite retraction	Chronic neurodegeneration; cognitive deficit.
Metabolic	HLM	min	Rapid clearance; potential for toxic metabolite spike.

References

- National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11319202 (**2-(2-Chlorophenyl)azepane**). Retrieved from [\[Link\]](#)
- Duan, X., et al. (2019). "Ketamine-induced cystitis: A comprehensive review of the clinical characteristics and pathogenesis." *Frontiers in Neuroscience*. Retrieved from [\[Link\]](#)
- Sager, P. T., et al. (2014). "Re-evaluation of the hERG Safety Margin for Drug Development." *Journal of Pharmacological and Toxicological Methods*. Retrieved from [\[Link\]](#)

- OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [[Link](#)]
- Morris, G. M., et al. (2009). "AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility." Journal of Computational Chemistry. Retrieved from [[Link](#)]

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Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 2-chloro-phenyl | CAS#:3474-42-8 | Chemsrsc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
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